molecular formula C14H7NO2 B12185870 3-Oxo-3H-benzo[f]chromene-2-carbonitrile CAS No. 4352-88-9

3-Oxo-3H-benzo[f]chromene-2-carbonitrile

Cat. No.: B12185870
CAS No.: 4352-88-9
M. Wt: 221.21 g/mol
InChI Key: DRKGVTRICWHXPE-UHFFFAOYSA-N
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Description

3-Oxo-3H-benzo[f]chromene-2-carbonitrile is a versatile benzo[f]chromene derivative that serves as a crucial synthetic intermediate for the development of novel compounds with significant research potential . This compound is a key precursor in the synthesis of a wide range of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, which have been extensively studied for their biological activities . Scientific investigations have shown that structural analogues of this compound exhibit potent in vitro proliferation inhibitory activities against human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460, suggesting its value in anticancer research . Furthermore, related benzochromene derivatives demonstrate promising applications as fluorescence probes due to their excellent photophysical properties, making them suitable for biological imaging and tracking complex cellular events . The broader family of benzochromene compounds is also recognized for its diverse pharmacological profiles, including potential antimicrobial, anti-inflammatory, and central nervous system activities . This product is intended for research purposes as a building block in medicinal chemistry and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4352-88-9

Molecular Formula

C14H7NO2

Molecular Weight

221.21 g/mol

IUPAC Name

3-oxobenzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C14H7NO2/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7H

InChI Key

DRKGVTRICWHXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Oxo 3h Benzo F Chromene 2 Carbonitrile and Analogues

Classical Synthetic Approaches

The synthesis of the 3-oxo-3H-benzo[f]chromene scaffold is predominantly achieved through classical organic reactions that have been refined over time. These methods form the bedrock of library synthesis for this class of compounds, allowing for systematic structural modifications and the exploration of their chemical properties.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone in the synthesis of 3-oxo-3H-benzo[f]chromene-2-carbonitrile and its derivatives. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with a carbonyl group, followed by cyclization to form the chromene ring. A common pathway involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with an active methylene compound like ethyl cyanoacetate (B8463686) or malononitrile (B47326).

For instance, the direct synthesis of this compound can be achieved through the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with ethyl cyanoacetate. Similarly, reacting 2-hydroxy-1-naphthaldehyde with diethyl malonate in the presence of piperidine (B6355638) catalyst yields the corresponding ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, a key intermediate. nih.gov This ester can then be further modified.

Table 1: Knoevenagel Condensation for Benzo[f]chromene Synthesis

Reactant 1 Reactant 2 Catalyst Product Yield Reference
2-Hydroxy-1-naphthaldehyde Diethyl malonate Piperidine Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate 90% nih.gov
2-Hydroxy-1-naphthaldehyde Ethyl cyanoacetate Piperidine This compound Not specified

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly effective active methylene compound for Knoevenagel condensations due to its high acidity. researchgate.net In the context of benzo[f]chromene synthesis, it serves as a precursor to the carboxylic acid analogue. The reaction of 2-hydroxy-1-naphthaldehyde with Meldrum's acid, typically catalyzed by pyridine (B92270) in ethanol (B145695), proceeds efficiently to yield an intermediate which, upon hydrolysis, gives 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. This method is noted for its high yield, reaching approximately 85%. The high reactivity of Meldrum's acid allows the condensation to proceed under relatively mild conditions. researchgate.netmdpi.com

Pyridine is a commonly employed base catalyst in Knoevenagel condensations for the synthesis of benzo[f]chromene derivatives. It facilitates the deprotonation of the active methylene compound, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-hydroxy-1-naphthaldehyde. Following this initial condensation, an intramolecular cyclization occurs via the attack of the naphtholic hydroxyl group onto the newly formed electrophilic center, leading to the chromene ring system. The use of pyridine is particularly highlighted in the reaction involving Meldrum's acid to synthesize 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. In some cases, piperidine is used as an alternative basic catalyst, for example, in the reaction between 2-hydroxy-1-naphthaldehyde and diethyl malonate. nih.gov

Haloform Reactions for Carboxylic Acid Analogues

The haloform reaction provides a classical method for converting terminal methyl ketones into the corresponding carboxylic acids. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction can be applied to synthesize 3-oxo-3H-benzo[f]chromene-2-carboxylic acid from a 2-acetyl-3H-benzo[f]chromen-3-one precursor. The reaction proceeds by the exhaustive halogenation of the methyl group in the presence of a base (like sodium hydroxide) and a halogen (iodine, bromine, or chlorine). masterorganicchemistry.comnih.gov

The mechanism involves three key steps:

Enolate Formation and Halogenation: The base abstracts an alpha-proton from the methyl ketone, forming an enolate, which then attacks the halogen. This process repeats until a trihalomethyl ketone is formed. wikipedia.org

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone. wikipedia.org

Cleavage: The carbon-carbon bond cleaves, ejecting the trihalomethyl anion (e.g., -CX₃), which is a good leaving group due to the inductive stabilization from the three halogen atoms. wikipedia.orgmasterorganicchemistry.com The other product is the carboxylic acid.

Proton Transfer: The trihalomethyl anion, being a strong base, abstracts the acidic proton from the newly formed carboxylic acid, yielding a carboxylate salt and a haloform (CHX₃). youtube.com An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. nih.gov

Reformatskii Reagent Applications

The Reformatskii reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. nih.govorganic-chemistry.org This reaction has been applied to derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. researchgate.net Specifically, the Reformatskii reagent derived from 3-bromotetrahydrofuran-2-one has been shown to react with alkyl esters and the N-benzylamide of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. researchgate.net This reaction results in the formation of the corresponding alkyl esters and N-benzylamide of 2,3-dihydro-3-oxo-1-(2-oxotetrahdrofuran-3-yl)-1H-benzo[f]chromene-2-carboxylic acid, typically as a mixture of two diastereomers. researchgate.net This application demonstrates the utility of the Reformatskii reaction in introducing complex substituents onto the benzo[f]chromene scaffold.

Multicomponent Reactions (MCRs) for Benzo[f]chromene-3-carbonitrile Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are an efficient strategy for synthesizing complex molecules like benzo[f]chromene derivatives. nih.gov A notable example is the three-component synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles. nih.govresearchgate.net

This reaction typically involves the condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and a naphthol derivative (like naphthalene-2,7-diol or β-naphthol). nih.gov For instance, heating a mixture of naphthalene-2,7-diol, malononitrile, and various aromatic aldehydes in ethanol with piperidine as a catalyst under microwave irradiation can produce a range of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives in high yields. nih.gov This approach offers significant advantages, including operational simplicity, short reaction times, and the ability to generate diverse molecular libraries efficiently. nih.gov

Table 2: Multicomponent Synthesis of Benzo[f]chromene Analogues

Naphthol Component Aldehyde Component Active Methylene Catalyst/Conditions Product Type Reference
Naphthalene-2,7-diol Aromatic aldehydes Malononitrile Piperidine / Microwave (140 °C, 2 min) 3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile nih.gov

Synthesis of Heteroarylhydrazonals and Related Structures

The synthesis of heteroarylhydrazonals linked to the benzo[f]chromene system involves specific coupling reactions. One documented method prepares these structures by coupling the sodium salt of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one with various diazotized heterocyclic amines. researchgate.net These resulting heteroarylhydrazonals are versatile intermediates. For instance, they can be reacted with reagents like 2-cyanoacetamide, 3-oxo-3-phenylpropanenitrile, and ethyl cyanoacetate to yield pyridazinone and pyridine derivatives. researchgate.net Furthermore, treatment with α-haloketones such as chloroacetone (B47974) and phenacyl bromide can afford corresponding pyrazole (B372694) derivatives. researchgate.net The structural confirmation of these synthesized compounds relies on elemental analysis and spectral data. researchgate.net

Advanced and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of advanced and environmentally benign methods to improve efficiency, reduce waste, and shorten reaction times.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid, clean, and economical reaction pathways. oatext.com This technique utilizes the ability of liquids or solids to transform electromagnetic energy into heat, dramatically accelerating chemical reactions compared to conventional heating methods. oatext.com For the synthesis of benzo[f]chromene derivatives and related structures, microwave irradiation is often conducted under solvent-free conditions. researchgate.netresearchgate.net

For example, the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile derivatives has been effectively achieved through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a naphthalene-based precursor under microwave irradiation. mdpi.com This approach highlights the efficiency of microwave assistance, with optimal yields obtained at specific power levels and short reaction times. mdpi.com

Below is a table summarizing typical conditions for microwave-assisted synthesis of related chromene derivatives.

Product TypeReactantsCatalyst/ConditionsPower/TempTimeYieldReference
α,β-Unsaturated CompoundsAromatic aldehyde, CyanoacetamideAmmonium acetate, Solvent-free160-320 W30-60 secHigh oatext.com
Spiro-pyrano[2,3-f]chromenesCyclohexanone, Malononitrile, 6-hydroxy-4-methyl-2H-chromen-2-oneGlacial AcOH, DMF120 °C8-10 min95-98% nih.gov
3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrileAromatic aldehyde, Malononitrile, Naphthalene (B1677914) precursorSolvent-free400 W2 minOptimized mdpi.com
Quinolone-fused chromenesPropargylated coumarin (B35378), Aldehydes, AnilinesYbCl₃, Solvent-free100 °C4 min80-95% nih.gov

Organocatalysis represents another pillar of green chemistry, avoiding the use of potentially toxic and expensive metal catalysts. For the synthesis of chromene derivatives, organocatalysts have been successfully employed. For instance, 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles have been synthesized through a tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles. nih.gov This reaction can be catalyzed by simple organic bases like DABCO. nih.gov Furthermore, the development of an enantioselective version of this reaction has been achieved using a quinine-derived thiourea (B124793) catalyst, yielding products with moderate enantiomeric excess. nih.gov These methods highlight the potential for producing chiral chromene derivatives through organocatalysis. nih.gov

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While microwave-assisted solvent-free synthesis is well-documented for chromene derivatives, the use of water as a reaction medium is a growing area of interest. The high polarity of water can influence reaction pathways and, in some cases, enhance reaction rates and selectivity. While the provided sources focus heavily on solvent-free microwave conditions for the synthesis of this compound and its analogues, the principles of green chemistry encourage the exploration of water-mediated systems as a viable and environmentally friendly alternative.

Derivatization Strategies from Key Intermediates

The functionalization of core heterocyclic structures is crucial for tuning their chemical and physical properties. The carboxylic acid analogue of the title compound serves as a key intermediate for various transformations.

The precursor, 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, can be synthesized via methods such as the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde. This carboxylic acid is a versatile starting point for creating a library of derivatives, including esters, amides, and acid chlorides. nih.govthermofisher.com

Acid Chlorides: The carboxylic acid can be converted into the more reactive 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly useful intermediate for further reactions.

Amides: Amides are readily synthesized from the carboxylic acid. One common method involves the initial conversion to the acid chloride, followed by a reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an additive like N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com This method has been used to synthesize a variety of N-substituted amides of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. nih.gov

Esters: Esterification can be performed through several routes. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Another common method is to react the acid chloride with an alcohol, often in the presence of a non-nucleophilic base. The synthesis of ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, for example, can be achieved by refluxing 2-hydroxy-1-naphthaldehyde with diethyl malonate in ethanol with a catalytic amount of piperidine. nih.gov

Reactions with Active Methylene Compounds and Heterocyclic Amines

The reactivity of the benzo[f]chromene scaffold allows for its use as a precursor in the synthesis of various heterocyclic derivatives. Research has shown that analogues of this compound, such as those with a 2-(3-hydroxyacryloyl) substituent, readily react with active methylene compounds and heterocyclic amines. These reactions are fundamental in constructing more complex molecular architectures.

An efficient synthesis of 2-(heteroaryl)-3H-benzo[f]chromen-3-ones has been described through the reaction of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one with various heterocyclic amines and active methylene compounds. researchgate.net This highlights the utility of the benzo[f]chromene core as a versatile building block in synthetic chemistry. researchgate.net

Formation of Pyridazinone, Pyridine, and Pyrazole Derivatives

Building upon the reactivity with active methylene compounds, derivatives of 3-oxo-3H-benzo[f]chromene serve as key intermediates for synthesizing pyridazinone, pyridine, and pyrazole-containing systems.

Specifically, heteroarylhydrazonal derivatives prepared from the sodium salt of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one undergo treatment with various reagents to yield a range of heterocyclic products. researchgate.net For instance, reaction with 2-cyanoacetamide, 3-oxo-3-phenylpropanenitrile, and ethyl cyanoacetate can lead to the formation of pyridazinone and pyridine derivatives. researchgate.net The synthesis of these derivatives proceeds through the initial formation of an imino derivative, which is then hydrolyzed to the corresponding oxo compound in the case of pyridazinones. researchgate.net

Similarly, reaction of the same heteroarylhydrazonal derivative with chloroacetone and phenacyl bromide in the presence of a base affords pyrazole derivatives. researchgate.net These synthetic transformations are summarized in the table below.

Table 1: Synthesis of Heterocyclic Derivatives from a 3-Oxo-3H-benzo[f]chromene Analogue

Starting Material Analogue Reagent Product Type
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one 2-Cyanoacetamide Pyridazinone
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one 3-Oxo-3-phenylpropanenitrile Pyridazinone
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one Ethyl cyanoacetate Pyridine
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one Chloroacetone Pyrazole
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one Phenacyl bromide Pyrazole

Data sourced from a study on a derivative of the primary compound of interest. researchgate.net

Reductive Azaarylation Techniques

Modern photocatalytic methods have been developed for the functionalization of coumarin systems, which share a core structure with benzo[f]chromenes. A notable example is the visible light-driven reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids. nih.govacs.org This methodology provides access to 4-substituted-chroman-2-ones, which are biologically relevant scaffolds. nih.govacs.org

The reaction utilizes a photocatalyst, such as fac-Ir(ppy)₃, to activate (cyano)azaarenes under mild conditions, including visible light, a base, and an anhydrous solvent under an inert atmosphere. nih.govacs.org This process involves the decarboxylative addition of a radical generated from the azaarene to the coumarin ring. nih.govacs.org The versatility of this method has been demonstrated with a range of coumarin-3-carboxylic acids and various (cyano)azaarenes, including substituted pyridines and pyrimidines, affording the desired products in good to high yields. nih.govacs.org

While this specific reductive azaarylation has been reported for coumarin-3-carboxylic acids, the principles of this photocatalytic strategy could potentially be adapted for the functionalization of this compound and its derivatives, offering a modern avenue for the synthesis of novel aza-substituted benzo[f]chromene compounds.

Table 2: Reagents and Conditions for Reductive Azaarylation of Coumarin-3-Carboxylic Acids

Component Description
Substrate Coumarin-3-carboxylic acids
Reagent (Cyano)azaarenes (e.g., 4-cyanopyridine, 2-cyanopyridine)
Photocatalyst fac-Ir(ppy)₃
Conditions Visible light (blue LED), base, anhydrous DMSO, inert atmosphere
Product 4-Azaaryl-substituted-chroman-2-ones

This technique has been applied to coumarin-3-carboxylic acids, a related class of compounds. nih.govacs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the definitive structural confirmation of 3-Oxo-3H-benzo[f]chromene-2-carbonitrile, providing detailed insights into its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the benzo[f]chromene core. Analysis of a 300 MHz spectrum shows a doublet at approximately 7.50 ppm with a coupling constant (J) of 9 Hz, attributable to one of the aromatic protons. univ-lorraine.fr Further downfield, a triplet is observed at 7.65 ppm (J = 7 Hz), and another triplet at 7.80 ppm (J = 7 Hz), each integrating to one proton. univ-lorraine.fr A doublet at 7.97 ppm (J = 8 Hz) corresponds to another aromatic proton, completing the signals for the naphthalenic portion of the molecule. univ-lorraine.fr The characteristic singlet for the proton at the 1-position is also a key feature, though its specific shift can vary depending on the solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Reference
7.97 d 8 1H Ar-H univ-lorraine.fr
7.80 t 7 1H Ar-H univ-lorraine.fr
7.65 t 7 1H Ar-H univ-lorraine.fr
7.50 d 9 1H Ar-H univ-lorraine.fr

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Correlational and Multidimensional NMR Investigations

To the best of current scientific knowledge based on the reviewed literature, detailed correlational and multidimensional NMR studies such as COSY, HSQC, and HMBC for this compound have not been extensively published. Such analyses would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the complex ring system.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers critical information about the functional groups present in this compound. The IR spectrum is expected to show strong absorption bands characteristic of the α,β-unsaturated ketone and the nitrile group. A prominent peak for the C=O stretching vibration of the pyrone ring is anticipated around 1700-1740 cm⁻¹. The C≡N stretching vibration of the nitrile group typically appears in the region of 2220-2260 cm⁻¹. Additionally, the spectrum would display multiple bands corresponding to the C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region and C-H bending vibrations. While the general use of IR spectroscopy for characterization is mentioned, specific peak values for this compound are not detailed in the provided search results. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic transitions within the conjugated system of this compound can be investigated using UV-Vis absorption spectroscopy. The extended π-system, encompassing the fused aromatic rings and the α,β-unsaturated carbonyl system, is expected to give rise to strong absorptions in the ultraviolet and possibly the visible region. For a closely related derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, a maximum absorption wavelength (λmax) has been reported at 374 nm in methanol (B129727), which suggests that the title compound would also exhibit significant absorption in a similar region. This absorption is likely due to π-π* transitions within the extensive conjugated framework of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the C₁₄H₇NO₂ molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the molecular formula. Synthetic reports confirm that the compound has been characterized by mass spectrometry, although specific fragmentation data is not provided in the abstracts of the search results. acs.orgnih.gov The fragmentation pattern would likely involve the loss of small, stable molecules such as CO and HCN, which is characteristic of chromone (B188151) and nitrile-containing compounds.

X-ray Crystallography and Diffraction Studies

Comprehensive searches of crystallographic databases and scientific literature did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not publicly available.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to elucidate its precise three-dimensional structure and intermolecular interactions within the solid state.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties and optimized geometries of organic molecules, including the benzo[f]chromene scaffold and its derivatives. DFT calculations for compounds structurally similar to 3-Oxo-3H-benzo[f]chromene-2-carbonitrile have been performed using various functionals, such as B3LYP and M06, with basis sets like 6-311++G(d,p) and 6-31G(d,p), to achieve a balance between computational cost and accuracy. shd-pub.org.rs These studies provide a robust framework for understanding the intrinsic electronic characteristics and chemical reactivity of the title compound. mdpi.commdpi.com

Molecular Geometry Optimization and Structural Conformation

The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Experimental crystallographic data on the closely related compound, Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, shows that the core benzo[f]chromene ring system is nearly planar, with a maximum deviation from the plane of only 0.026 Å. nih.gov This planarity is a key structural feature. DFT geometry optimization for this compound would be expected to confirm this planarity of the fused ring system. The optimization would also provide precise calculated values for the bond lengths, such as the C=O and C≡N bonds, and the angles within the pyrone and naphthalene (B1677914) rings, which are in good agreement with experimental data for analogous structures. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnih.gov The energies and spatial distributions of these orbitals are fundamental in predicting how a molecule will interact with other species, indicating its potential as an electron donor or acceptor. wikipedia.org

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons in a chemical reaction. wikipedia.orgyoutube.com In a molecule like this compound, the HOMO is expected to be distributed primarily across the electron-rich fused aromatic naphthalene ring system. The energy of the HOMO (EHOMO) is a key parameter; a higher EHOMO value indicates a greater propensity for electron donation. For the derivative 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the EHOMO was calculated to be -5.947 eV. This suggests that the HOMO is characteristic of a nucleophilic region within the molecule. researchgate.net

The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. wikipedia.orgyoutube.com For this compound, the LUMO is anticipated to be localized on the electron-deficient regions of the molecule, specifically the pyrone ring containing the electron-withdrawing carbonyl group and the carbonitrile (C≡N) group. The energy of the LUMO (ELUMO) is crucial; a lower ELUMO value suggests a greater ability to accept electrons. For instance, in the derivative 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the ELUMO was found to be -2.389 eV. The negative energy of the LUMO confirms that these regions are electrophilic and can accept electrons during a chemical reaction. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg = ELUMO - EHOMO), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations on related benzo[f]chromene derivatives have been used to determine these values and correlate them with observed properties. shd-pub.org.rsmdpi.com

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for 3-Oxo-3H-benzo[f]chromene Derivatives.
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (Eg) (eV)Reference
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileB3LYP/6-311++G(d,p)-5.947-2.3893.558
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (Fluorophore)M06/6-31G(d,p)-7.143-3.1294.014

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and identify its electrophilic and nucleophilic sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). Green areas denote neutral potential.

For this compound, an MEP map would be expected to show a high concentration of negative potential (red or yellow) around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the carbonitrile group. These sites represent the primary centers for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring system, indicating these as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis and Stabilization Energies

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis partitions the total electron density among the constituent atoms, providing insight into the electrostatic potential and charge distribution across the molecular framework. The calculated charges are instrumental in understanding a molecule's polarity, its sites susceptible to nucleophilic or electrophilic attack, and its non-covalent interaction capabilities.

In derivatives of the benzo[f]chromene scaffold, quantum chemical calculations, including charge distribution analysis, have been extensively used to investigate their electronic structure. For instance, in a study of the related compound 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, density functional theory (DFT) calculations were performed to clarify its interaction with metal ions, a process heavily influenced by charge distribution. shd-pub.org.rs The distribution of charges helps to identify the electron-rich and electron-deficient regions of the molecule, which is fundamental to predicting its chemical behavior and interaction mechanisms.

Fukui Function and Reactivity Indices (Electrophilicity, Local Softness)

The Fukui function is a key concept in conceptual DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It measures the change in electron density at a specific point in the molecule when the total number of electrons is modified. From the Fukui functions, local reactivity indices such as local softness and electrophilicity can be derived to provide a more detailed picture of chemical reactivity.

Studies on related chromene derivatives have utilized these reactivity indices to understand their behavior. scirp.org

Electrophilicity (ω) : This global reactivity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Local Softness (s) : This index indicates the reactivity of a particular atomic site within the molecule. It helps to distinguish which atoms are more susceptible to attack by soft or hard reagents, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

By analyzing these indices for the this compound framework, one can predict which atoms are the primary centers for interaction with other chemical species. For example, the carbonyl oxygen and the nitrogen of the nitrile group are expected to be potential sites for electrophilic attack, a hypothesis that can be quantified through Fukui function analysis. scirp.org

General Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure, optimized geometry, and spectroscopic properties of benzo[f]chromene derivatives. These calculations provide fundamental insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap often implies higher reactivity. For the related 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, DFT calculations were performed using the M06 functional and 6-31G(d,p) basis set to understand its properties and interaction mechanisms. shd-pub.org.rs Similar studies on other derivatives have used the B3LYP functional with various basis sets to analyze vertical excitations and optimize ground-state geometries. researchgate.net These computational approaches are essential for interpreting experimental results and providing a detailed molecular-level understanding of the compound's behavior. shd-pub.org.rsresearchgate.net

Topological Electron Density Analysis (QTAIM, NCI Methods)

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools used to study and visualize intermolecular and intramolecular interactions based on the topology of the electron density.

QTAIM : This method analyzes the electron density (ρ) and its Laplacian (∇²ρ) to characterize the nature of chemical bonds. The presence of a bond critical point (BCP) between two atoms is a necessary condition for a bonding interaction. uni-muenchen.de The properties at the BCP, such as the electron density and the sign of the Laplacian, can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

NCI Analysis : The NCI method visualizes weak non-covalent interactions by plotting the reduced density gradient (RDG) versus the electron density. This produces surfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, color-coded to indicate the nature and strength of the interaction.

In studies of benzo[f]chromene derivatives, QTAIM and NCI analyses have been used to investigate the intrinsic electronic properties and intermolecular interactions within their crystal structures. researchgate.netmdpi.comresearchgate.net For example, in a derivative of 1H-benzo[f]chromene, these methods were used to study the intermolecular interactions that stabilize the crystal packing. researchgate.net

Molecular Docking Studies Focused on Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a benzo[f]chromene derivative, might interact with a biological target, typically a protein or nucleic acid.

Several studies have performed molecular docking on derivatives of the benzo[f]chromene scaffold to investigate their potential as therapeutic agents. These studies focus on elucidating the specific binding modes and interaction mechanisms at the active sites of various biological targets.

DNA Methyltransferase 1 (DNMT1) : Docking studies on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile showed strong interactions with DNMT1, suggesting a potential mechanism for its cytotoxic activity. researchgate.net

Epidermal Growth Factor Receptor (EGFR) : A β-enaminonitrile incorporating the 1H-benzo[f]chromene moiety was docked into the active site of EGFR. The study revealed a stable binding mode, suggesting that the compound's potent anticancer activity could be mediated through EGFR inhibition. mdpi.comresearchgate.net

P-glycoprotein (P-gp) : Docking studies were also used to investigate the interaction of benzochromene derivatives with P-glycoprotein, a key protein involved in multidrug resistance in cancer cells. nih.gov

Photophysical Properties and Fluorescence Phenomena

Absorption and Emission Spectra Characterization

The photophysical profile of the 3-oxo-3H-benzo[f]chromene scaffold is characterized by strong fluorescence in the blue-green region of the visible spectrum. nih.gov Detailed spectroscopic analysis of derivatives, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, provides specific data points. In a methanol (B129727) solvent, this carboxylic acid derivative exhibits a maximum UV/Visible absorption (λmax) at 374 nm and a maximum fluorescence emission (λem) at 445 nm, resulting in a Stokes shift of 71 nm. shd-pub.org.rs

Studies on a series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid esters have also been conducted to understand the influence of structural modifications on their photophysical properties. These esters show absorption maxima (λabs) in the range of 395 to 397 nm and emission maxima (λem) between 485 and 489 nm in DMSO.

The 3-oxo-3H-benzo[f]chromene system demonstrates significant solvatochromism, where the positions of the absorption and emission bands are influenced by the polarity of the solvent. Research on various coumarin (B35378) derivatives, including the benzo[f]chromene scaffold, shows that an increase in solvent polarity typically leads to a bathochromic shift (red shift) in the fluorescence emission spectrum. mdpi.com This phenomenon indicates a more effective stabilization of the excited state compared to the ground state in polar environments. This stabilization is a hallmark of molecules that undergo an intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

For instance, a notable red shift in both absorption and emission spectra was observed for certain ester and amide derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid when compared to the benchmark coumarin, 7-hydroxycoumarin. This shift underscores the extended π-conjugation of the benzo[f]chromene system and its sensitivity to the surrounding medium.

Determination of Ground and Excited State Dipole Moments

The significant solvatochromic shifts observed in benzo[f]chromene derivatives allow for the determination of their electric dipole moments in both the ground state (μg) and the first singlet excited state (μe). These values are crucial for understanding the electronic redistribution upon photoexcitation. Experimental estimations are often carried out using solvatochromic shift methods, which rely on plotting spectral shifts against solvent polarity functions described by theories from Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet. cdnsciencepub.comnih.gov

Studies on various coumarin derivatives consistently show that the excited state dipole moment is greater than the ground state dipole moment (μe > μg). cdnsciencepub.comnih.gov This indicates a substantial redistribution of π-electron densities, resulting in a more polar excited state. cdnsciencepub.com For example, an investigation of 2-(3-oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester (2BME), a closely related derivative, confirmed that it is more polar in the excited state. researchgate.net These experimental findings are often corroborated by theoretical calculations using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited state. cdnsciencepub.comnih.gov The increase in dipole moment upon excitation is a key feature of the intramolecular charge transfer (ICT) character of the S0 → S1 electronic transition in these molecules.

Quantum Yield and Fluorescence Efficiency Measurements

The fluorescence efficiency of the 3-oxo-3H-benzo[f]chromene scaffold is quantified by its fluorescence quantum yield (Φf). This value represents the ratio of photons emitted to photons absorbed. For a series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid esters, quantum yields were determined using quinine (B1679958) sulfate (B86663) as a reference standard. The results showed that these compounds can be highly fluorescent, with Φf values ranging from 0.44 to 0.66 in DMSO.

An interesting trend was observed where the fluorescence quantum yield regularly increased with the prolongation of the terminal aliphatic chain of the ester group. The derivative with the longest chain, compound 6g , exhibited the highest quantum yield of 0.66, highlighting its potential as an effective fluorescence probe for biological imaging. nih.gov In contrast, many of the corresponding amide derivatives showed very low quantum yields (<0.1).

Chelation-Quenched Fluorescence (CHQF) Phenomena

Certain derivatives of the 3-oxo-3H-benzo[f]chromene structure exhibit chelation-quenched fluorescence (CHQF), a phenomenon where the fluorescence intensity is diminished upon binding with a specific metal ion. 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid has been successfully evaluated as a selective chemosensor for sodium ions (Na⁺). shd-pub.org.rs

In the presence of Na⁺, the fluorescence of the compound is selectively quenched. shd-pub.org.rs Computational studies using Density Functional Theory (DFT) suggest that this quenching occurs through a photoinduced electron transfer (PET) mechanism. shd-pub.org.rs The study identified a binding stoichiometry of 1:2 between the compound and Na⁺ ions. shd-pub.org.rs This selective quenching makes the compound a promising candidate for the development of fluorescent sensors for detecting sodium ions.

Non-Linear Optical (NLO) Behavior Investigations

Organic molecules with a π-conjugated framework and intramolecular charge transfer characteristics are of great interest for applications in non-linear optics (NLO). The unique electronic properties of such compounds, including electron delocalization, polarizability, and hyperpolarizability, are prerequisites for NLO activity.

Investigations into the NLO properties of related chromene derivatives have been performed using a combination of experimental and computational methods. A study on novel coumarin-based pyrano-chromene derivatives, including a carbonitrile compound, utilized DFT calculations to analyze their NLO behavior. The study revealed that these compounds possess distinct NLO properties. For one such derivative, the calculated average polarizability <α> and second hyperpolarizability (γtot) were found to be significant, suggesting their potential for use in NLO devices. The tunability of the benzo[f]chromene scaffold through synthetic modification is critical for developing materials with desired NLO responses.

Advanced Applications in Chemical and Materials Research

Development of Chemical Sensors and Probes

The inherent photophysical properties of the benzo[f]chromene scaffold are central to its application in the design of chemical sensors and probes. The extended π-conjugation of the molecule often results in fluorescent characteristics that can be modulated by interactions with specific analytes.

Selective Metal Ion Chemosensors

A derivative of the title compound, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, has been effectively developed and assessed as a selective chemosensor for sodium ions (Na⁺). This sensor operates on a chelation-quenched fluorescence (CHQF) mechanism, where the fluorescence of the molecule is specifically turned off in the presence of Na⁺ ions. The binding stoichiometry between the sensor and the sodium ion has been determined to be 1:2. Key performance metrics for this sensor have been established in a methanol-water mixture, demonstrating its sensitivity and potential for analytical applications. While other derivatives like 3-imino-3H-benzo[f]chromene-2-carboxamide have been investigated for sensing various metal ions, they have shown poor selectivity, though fluorescence quenching was observed with Cu²⁺ and Fe³⁺.

Parameter Value Conditions
Maximum UV/Visible Absorption (λmax)374 nmMethanol (B129727)
Maximum Emission (λem)445 nmMethanol
Stokes Shift71 nmMethanol
Limit of Detection (LoD) for Na⁺0.14 mg/LMethanol:Water (2:8, v/v)
Limit of Quantification (LoQ) for Na⁺0.48 mg/LMethanol:Water (2:8, v/v)

Table 1: Photophysical and Sensing Properties of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid for Na⁺ Detection.

Fluorescent Probes for General Biological Imaging

Derivatives of 3-Oxo-3H-benzo[f]chromene-2-carbonitrile are valued as fluorescent probes for biological imaging due to their favorable fluorescence properties. These compounds serve as tools for visualizing and monitoring cellular processes through techniques like fluorescence microscopy. The core structure can be modified to create probes that target specific cellular components or report on particular biological events, such as protein aggregation.

Role as Versatile Synthetic Intermediates and Synthons

The reactivity of the this compound core makes it a valuable synthon, or building block, in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, leading to the construction of more complex molecular architectures.

Building Blocks for Novel Heterocyclic Scaffolds

This compound is a key starting material for creating a diverse range of novel heterocyclic compounds. It is commonly synthesized via a Knoevenagel condensation reaction between 2-hydroxy-1-naphthaldehyde (B42665) and ethyl cyanoacetate (B8463686). acs.org This reaction can be catalyzed by agents like Ag@TiO2 nanocomposites, leading to the formation of the tricyclic product through an intramolecular cyclization of the Knoevenagel intermediate. acs.org The core structure can then undergo further reactions. For instance, the carbonyl group and the nitrile group provide reactive sites for constructing new rings and introducing additional functionalities.

Precursors in the Synthesis of Polyfunctional Organic Compounds

The strategic placement of the oxo and cyano groups on the benzo[f]chromene framework allows for its use as a precursor in the synthesis of polyfunctional organic compounds. Halogenation of the benzo[f]chromene ring system is a critical step for introducing reactive sites that enable subsequent functionalization. For example, the related 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride can be reacted with hydrazides to form complex benzohydrazide (B10538) derivatives. These reactions highlight the role of the parent compound as a platform for accessing molecules with multiple, strategically placed functional groups, which are valuable in various fields of chemical research.

Investigation of Ligand-Binding Interactions

Understanding the non-covalent interactions between small molecules and macromolecular targets is a fundamental aspect of chemical research. Computational methods, such as molecular docking, are employed to investigate the binding interactions of this compound derivatives with various proteins. These studies provide insights into the specific binding modes and identify key amino acid residues within the active site that are crucial for interaction. For instance, computational studies using Density Functional Theory (DFT), such as with the B3LYP or M06 functionals, have been used to optimize the geometry of derivatives and elucidate interaction mechanisms, showing good correlation with experimental data.

Complexation with Metal Ions (e.g., Europium(III))

While direct studies on the complexation of this compound with Europium(III) are not extensively detailed in the available literature, research on closely related derivatives provides significant insights into its chelating capabilities. For instance, the analogous compound, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, has been successfully synthesized and evaluated as a selective chemosensor for sodium ions (Na⁺). researchgate.net This derivative exhibits a chelation-quenched fluorescence (CHQF) phenomenon specifically in the presence of Na⁺, indicating a strong interaction. The binding stoichiometry for this complex was determined to be 1:2 (compound:Na⁺).

Furthermore, the broader class of benzo[f]chromene derivatives has been explored for interactions with other metal ions. One study developed a specific chelating ligand, ethyl 2-amino-6-hydroxy-5-(4-methoxyphenyldiazenyl)-4-phenyl-4H-benzo[f]chromene-3-carboxylate, for the selective separation and extraction of uranyl ions from lanthanides, including europium. researchgate.net The development of lanthanide-based fluorescent assays, such as dissociation-enhanced lanthanide fluorescent immunoassays (DELFIA) which often use europium chelates, underscores the importance of organic ligands capable of sensitizing lanthanide emission. nih.gov Some near-infrared (NIR) fluorescent probes have been synthesized by linking a 3H-benzo[f]chromene moiety to other structures, and the field of NIR materials often involves rare earth metal chelates like those of Europium(III). worldscientific.com These findings collectively suggest a strong potential for this compound and its derivatives to act as ligands for a variety of metal ions, including lanthanides, a property valuable for developing new sensors and analytical reagents.

Interactions with Nucleosides and Nucleotides

Specific research focusing on the direct interaction of this compound with individual nucleosides and nucleotides is limited. However, the extensive investigation into the DNA binding properties of the benzo[f]chromene scaffold provides a strong basis for inferring these fundamental interactions. Since DNA is a polymer of nucleotides, any interaction with DNA inherently involves contact with its constituent nucleoside units (the sugar-phosphate backbone and the nitrogenous bases). The mechanisms of DNA binding, such as groove binding or intercalation, are predicated on the specific molecular recognition of the shapes and electrostatic potentials presented by the arrangement of nucleotides in the DNA double helix.

Fundamental DNA Interaction Mechanisms

The benzo[f]chromene framework is a recognized DNA-binding scaffold, a property linked to the anticancer activities of many of its derivatives. tandfonline.comnih.gov Studies on pyrimidine-fused benzo[f]chromene compounds have demonstrated strong binding to calf-thymus DNA. benthamdirect.com Spectrometric and circular dichroism spectroscopy studies of one promising derivative, a 2,4-dimethoxyanilino substituted benzo[f]chromene, revealed that it binds strongly to DNA, likely through a groove binding mechanism . benthamdirect.com This mode of interaction can cause significant conformational changes in the DNA structure. benthamdirect.com Molecular docking analyses of other 1H-benzo[f]chromene derivatives have also shown strong interactions with DNA-related enzymes like DNA methyltransferase 1, further highlighting the biological relevance of this scaffold's interactions within the nuclear environment. researchgate.net

Applications in Materials Science (general)

The benzo[f]chromene skeleton is a valuable pharmacophore and is also a key structural component in the development of advanced materials. acs.org Its rigid, planar, and aromatic nature, combined with its inherent fluorescence, makes it suitable for a variety of applications in materials science.

One significant application is in the creation of chemosensors. As previously noted, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid has been demonstrated as a selective fluorescent sensor for sodium ions. researchgate.net This ability to detect specific ions through changes in fluorescence is a critical area of materials research for environmental monitoring and biological sensing. Additionally, the synthesis of benzo[f]chromene itself has been achieved through innovative methods such as using an illuminated nano-SnO₂/TiO₂ composite as a photocatalyst, which illustrates the integration of this compound class within the field of materials chemistry and catalysis. rsc.org

Development of Fluorescent Dyes and Optical Materials

The most prominent application of this compound and its derivatives in materials science is in the development of fluorescent dyes and optical materials. nih.govmdpi.com These compounds are known to be potent fluorophores, often exhibiting strong blue or blue-green light emission in solution. mdpi.comresearchgate.net

Research into 3-oxo-3H-benzo[f]chromene-2-carboxylic acid esters and amides has shown that these derivatives possess excellent fluorescence properties. mdpi.com For example, certain ester derivatives demonstrate strong blue emission bands in the 430–445 nm range. mdpi.com The fluorescence intensity of these ester derivatives was found to increase with the lengthening of the terminal alkyl chain, indicating that the photophysical properties can be systematically tuned through synthetic modification. mdpi.com One such derivative was highlighted for its excellent fluorescence and low cytotoxicity, making it a candidate for use as a fluorescent probe in biological imaging. nih.govmdpi.com Structurally related coumarin (B35378) and chromene compounds are also known for their use as efficient and photostable laser dyes.

The table below summarizes the key photophysical properties reported for the closely related 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, which are representative of the core scaffold's optical characteristics.

PropertyValueConditions
Maximum UV/Visible Absorption (λmax) 374 nmIn Methanol
Maximum Emission (λem) 445 nmIn Methanol
Stokes Shift 71 nmIn Methanol
Appearance Yellow Solid-
Melting Point 235.6–236.7 °C-

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventTemp (°C)Yield (%)Reference
FeCl₃ cascade reactionFeCl₃Solvent-free8075
CESA-catalyzed cyclizationCoconut ashEthanol7082*
*Reported for a structurally analogous chromene-carbonitrile.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet at δ ~110–120 ppm in ¹³C NMR, while the carbonyl (C=O) resonates at δ ~175–185 ppm . Aromatic protons in the benzo[f]chromene core show multiplets at δ 7.0–8.5 ppm .
  • IR Spectroscopy : Strong absorptions at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 238.0743) validates molecular formula (C₁₄H₇NO₂) .

Advanced: How can Density Functional Theory (DFT) predict the electronic properties of this compound?

Methodological Answer:
DFT studies (e.g., B3LYP/6-311G**) analyze frontier molecular orbitals (FMOs) to predict reactivity:

  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high polarizability, making the compound suitable as a chemosensor for metal ions (e.g., Na⁺) .
  • Electrostatic Potential Maps : Regions of high electron density (e.g., nitrile and carbonyl groups) indicate nucleophilic attack sites .
  • Charge Transfer Analysis : π-conjugation across the chromene ring enhances charge-transfer transitions, corroborating UV-Vis spectra .

Advanced: What are the challenges in resolving crystallographic data for this compound, and how can software like SHELX assist?

Methodological Answer:
Challenges :

  • Twinned crystals : Common in chromene derivatives due to planar stacking, complicating data integration.
  • Disorder : Flexible substituents (e.g., nitrile) may exhibit positional disorder.

Q. Solutions :

  • SHELXL refinement : Utilizes restraints for anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL achieved an R factor of 0.053 for a chlorophenyl analog .
  • WinGX/ORTEP visualization : Generates thermal ellipsoid plots to assess disorder and validate bond lengths (e.g., C=O bond: 1.21 Å) .

Q. Table 2: Crystallographic Parameters (Example)

ParameterValueReference
Space groupP1
a, b, c (Å)8.3201, 9.3729, 11.0081
R factor0.053

Advanced: How do substituent variations influence biological activity, and what methods establish structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN) enhance π-π stacking with enzyme active sites, improving inhibitory activity (e.g., against topoisomerase II) .
  • SAR Methodologies :
    • Enzyme Assays : Measure IC₅₀ values against target proteins.
    • Molecular Docking : AutoDock/Vina simulations predict binding affinities to receptors like EGFR .
    • QSAR Models : Correlate Hammett constants (σ) of substituents with bioactivity trends .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Aldol Condensation : Competing formation of aldol adducts from aldehydes and ketones. Mitigation : Use anhydrous conditions and stoichiometric control of aldehydes .
  • Oligomerization : Excess catalyst (e.g., FeCl₃) may promote dimerization. Mitigation : Optimize catalyst loading to 5–10 mol% .
  • Hydrolysis : Nitrile groups hydrolyze to amides in aqueous media. Mitigation : Conduct reactions under inert atmosphere .

Advanced: What mechanistic insights exist for FeCl₃-catalyzed synthesis?

Methodological Answer:
Proposed mechanism:

Activation : FeCl₃ coordinates to aldehyde carbonyl, enhancing electrophilicity.

Knoevenagel Condensation : Aldehyde and malononitrile form α,β-unsaturated nitrile.

Cyclization : Fe³⁺ facilitates nucleophilic attack by β-naphthol, forming the chromene ring .
Key Evidence : Isolation of intermediates (e.g., α,β-unsaturated nitriles) and kinetic studies support a stepwise pathway over concerted mechanisms .

Basic: How can purity and identity be validated?

Methodological Answer:

  • HPLC-DAD : Retention time (e.g., 8.2 min) and UV spectra (λmax ~320 nm) confirm purity (>98%) .
  • TLC Monitoring : Ethyl acetate/hexane (3:7) eluent with Rf ~0.5 indicates product homogeneity .
  • Melting Point : Sharp m.p. (96–97°C) correlates with crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.